1-(2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)pyrrolidin-1-yl)ethanone
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Overview
Description
1-(2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)pyrrolidin-1-yl)ethanone is a complex organic compound featuring a piperidine ring substituted with a hydroxymethyl group and a pyrrolidine ring
Scientific Research Applications
1-(2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
Future Directions
Mechanism of Action
Target of Action
The primary targets of 1-(2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)pyrrolidin-1-yl)ethanone are currently unknown. This compound is a derivative of piperidine , a six-membered heterocycle that plays a significant role in the pharmaceutical industry . Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets
Mode of Action
Based on the known pharmacological activity of other piperidine derivatives , it can be hypothesized that this compound may interact with its targets to modulate their function, leading to changes in cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the broad range of pharmaceutical applications of piperidine derivatives , this compound could potentially impact multiple pathways
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on the known effects of other piperidine derivatives , it can be hypothesized that this compound may have a range of potential effects, depending on its specific targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine and pyrrolidine intermediates, followed by their coupling through a series of nucleophilic substitution reactions.
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Step 1: Synthesis of 4-(Hydroxymethyl)piperidine
Reagents: Piperidine, formaldehyde, and a reducing agent such as sodium borohydride.
Conditions: The reaction is carried out in an aqueous medium at room temperature, followed by purification through distillation or recrystallization.
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Step 2: Synthesis of Pyrrolidine Intermediate
Reagents: Pyrrolidine and an alkylating agent such as ethyl bromide.
Conditions: The reaction is typically performed in an organic solvent like dichloromethane under reflux conditions.
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Step 3: Coupling Reaction
Reagents: 4-(Hydroxymethyl)piperidine and the pyrrolidine intermediate.
Conditions: The coupling is achieved using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: 1-(2-((4-(Carboxyl)piperidin-1-yl)methyl)pyrrolidin-1-yl)ethanone.
Reduction: 1-(2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)pyrrolidin-1-yl)ethanol.
Substitution: Various ethers or esters depending on the substituent used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)pyrrolidin-1-yl)propanone
- 1-(2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)pyrrolidin-1-yl)butanone
Uniqueness
1-(2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)pyrrolidin-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinity, making it a valuable compound for targeted research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[2-[[4-(hydroxymethyl)piperidin-1-yl]methyl]pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-11(17)15-6-2-3-13(15)9-14-7-4-12(10-16)5-8-14/h12-13,16H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMLPSDZADKNQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CN2CCC(CC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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